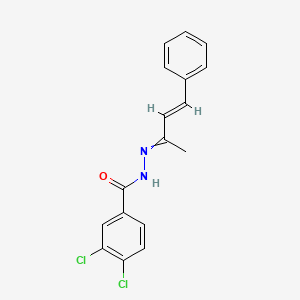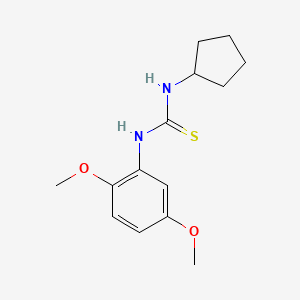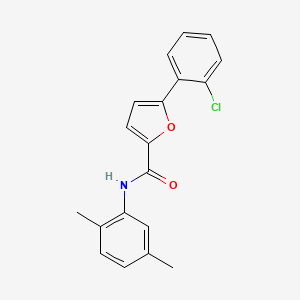![molecular formula C19H14N2O3 B5866959 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)
1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, also known as EKI-785, is a small molecule inhibitor that has been used in scientific research to study various biological processes. This compound has gained attention due to its potential applications in cancer treatment and other diseases.
Wirkmechanismus
The mechanism of action of 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone involves the inhibition of EGFR and HER2 activity through the binding of the compound to the ATP-binding site of the receptors. This binding prevents the receptors from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits the activity of EGFR and HER2, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In animal studies, this compound has been shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone in lab experiments is its specificity for EGFR and HER2 receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the low yield of this compound can make it expensive and time-consuming to synthesize.
Zukünftige Richtungen
There are several future directions for research involving 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone. One area of research is the development of more potent and selective inhibitors of EGFR and HER2 receptors. Another area of research is the investigation of the role of this compound in other diseases such as Alzheimer's disease. In addition, the use of this compound in combination with other drugs for cancer treatment is an area of active research. Finally, the development of new synthetic methods for this compound with higher yields and improved solubility is also an area of future research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention for its potential applications in cancer treatment and other diseases. The synthesis of this compound involves a series of chemical reactions starting from commercially available starting materials. This compound has been shown to inhibit the activity of EGFR and HER2 receptors, leading to the inhibition of cell proliferation and induction of apoptosis. While this compound has several advantages for use in lab experiments, its low solubility and low yield are limitations. There are several future directions for research involving this compound, including the development of more potent and selective inhibitors and investigation of its role in other diseases.
Synthesemethoden
The synthesis of 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone involves a series of chemical reactions starting from commercially available starting materials. The first step is the synthesis of 5-acetyl-2-furylamine, which is then reacted with 2-bromoacetophenone to form 1-(2-bromoacetyl)-5-acetyl-2-furylamine. This intermediate is then reacted with 2-aminomethyl-3-isoquinolinecarbonitrile to form this compound. The final product is obtained through purification using column chromatography. The overall yield of this compound is around 10%.
Wissenschaftliche Forschungsanwendungen
1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been used in various scientific research studies to investigate its potential applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), which are overexpressed in many types of cancer. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition to cancer treatment, this compound has also been studied for its potential applications in other diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[5-(3-acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-11(22)15-7-8-16(24-15)17-18(12(2)23)21-10-9-13-5-3-4-6-14(13)19(21)20-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVXSLRIIAXFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)
![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)

